Binding Affinity Differentiation: ORL1 Antagonist 1 Exhibits Comparable High-Affinity Binding (Ki = 1.4 nM) to the NOP Receptor with a Unique Chemical Scaffold
ORL1 antagonist 1 ((1R,2S)-17) demonstrates high binding affinity for the human ORL1 (NOP) receptor with a Ki value of 1.4 nM in competition binding assays using membranes prepared from CHO-K1 cells stably expressing the human receptor [1]. This affinity is comparable to the first-generation non-peptidyl antagonist J-113397 (Ki = 1.8 nM for cloned human ORL1) [2] and lies between J-113397 and the ultra-high-affinity antagonist SB-612111 (Ki = 0.33 nM for hORL-1) [3]. Notably, ORL1 antagonist 1 is derived from a novel 4-aminoquinazoline chemotype, structurally distinct from the benzimidazolone scaffold of J-113397 and the benzocycloheptene scaffold of SB-612111, offering a differentiated chemical space for structure-activity relationship (SAR) exploration and medicinal chemistry optimization [1].
| Evidence Dimension | Binding Affinity (Ki) for Human ORL1/NOP Receptor |
|---|---|
| Target Compound Data | Ki = 1.4 nM |
| Comparator Or Baseline | J-113397: Ki = 1.8 nM; SB-612111: Ki = 0.33 nM |
| Quantified Difference | ORL1 antagonist 1 has 1.3-fold higher affinity than J-113397 and 4.2-fold lower affinity than SB-612111 |
| Conditions | Competition binding assays using [125I]Tyr14-Nociceptin/Orphanin FQ or [3H]nociceptin as radioligand in membranes from CHO-K1 cells stably expressing human ORL1 |
Why This Matters
The distinct chemical scaffold of ORL1 antagonist 1 provides a critical alternative for medicinal chemists seeking to optimize NOP antagonist properties beyond those achievable with benzimidazolone or benzocycloheptene-based series, potentially circumventing series-specific off-target liabilities or intellectual property constraints.
- [1] Okano M, Mito J, Maruyama Y, Masuda H, Niwa T, Nakagawa S, Nakamura Y, Matsuura A. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorg Med Chem. 2009;17(1):119-132. View Source
- [2] Ozaki S, Kawamoto H, Itoh Y, Miyaji M, Azuma T, Ichikawa D, Nambu H, Iguchi T, Iwasawa Y, Ohta H. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist. Eur J Pharmacol. 2000;402(1-2):45-53. View Source
- [3] PeptideDB. rel-SB-612111 hydrochloride product datasheet. CAS 371980-94-8. View Source
